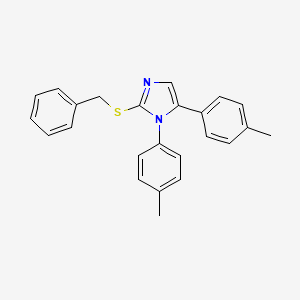

2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-1,5-bis(4-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2S/c1-18-8-12-21(13-9-18)23-16-25-24(27-17-20-6-4-3-5-7-20)26(23)22-14-10-19(2)11-15-22/h3-16H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOBXDHUPXVPQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Molecular Structure and Conformation of 2 Benzylthio 1,5 Di P Tolyl 1h Imidazole

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the characterization of novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic methods offer distinct insights into the molecular framework of "2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole."

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Elucidating Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For "2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole," ¹H NMR would reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns, which helps to establish the connectivity of hydrogen atoms. The chemical shifts would provide information about the electronic environment of each proton. For instance, the aromatic protons of the tolyl and benzyl (B1604629) groups would be expected to resonate in the downfield region, while the methylene (B1212753) protons of the benzylthio group would appear as a characteristic singlet or a pair of doublets.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, and quaternary carbons).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable in assembling the complete molecular structure. COSY would establish proton-proton couplings, HSQC would correlate directly bonded proton-carbon pairs, and HMBC would reveal long-range proton-carbon correlations, thereby piecing together the entire molecular puzzle.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value | e.g., s, d, t, m | e.g., 2H | e.g., -CH₂- |

| Value | e.g., s, d, t, m | e.g., 3H | e.g., -CH₃ |

| Value | e.g., s, d, t, m | e.g., 4H | e.g., Aromatic-H |

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

| Value | e.g., -CH₂- |

| Value | e.g., -CH₃ |

| Value | e.g., Aromatic-C |

| Value | e.g., Imidazole-C |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of "2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole" would be expected to show characteristic absorption bands corresponding to the various vibrational modes of its constituent bonds. Key expected absorptions would include C-H stretching vibrations for the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic and imidazole (B134444) rings, and C-N stretching vibrations. The presence of the C-S bond would also give rise to a characteristic, though potentially weak, absorption.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| e.g., 3100-3000 | Medium | Aromatic C-H Stretch |

| e.g., 2950-2850 | Medium | Aliphatic C-H Stretch |

| e.g., 1610-1580 | Strong | C=C Aromatic Ring Stretch |

| e.g., 1550-1500 | Strong | C=N Imidazole Ring Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for analyzing conjugated systems. The extensive π-system of "2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole," encompassing the imidazole ring and the attached aromatic moieties, would be expected to give rise to strong absorptions in the UV region. The position of the absorption maxima (λ_max) would be indicative of the extent of conjugation.

Hypothetical UV-Vis Data Table

| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |

| Value | Value | e.g., Ethanol (B145695) | e.g., π → π transition |

| Value | Value | e.g., Ethanol | e.g., n → π transition |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For "2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole," HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula (C₂₄H₂₂N₂S). Analysis of the fragmentation pattern in the mass spectrum would also offer valuable structural information, as the molecule would break apart in a predictable manner upon ionization.

Hypothetical HRMS Data Table

| m/z (Calculated) | m/z (Found) | Formula | Ion |

| e.g., 371.1576 | e.g., 371.1578 | C₂₄H₂₃N₂S | [M+H]⁺ |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. A successful single-crystal X-ray diffraction analysis of "2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole" would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. This information would unequivocally establish the molecule's conformation in the solid state and reveal details about intermolecular interactions, such as packing forces.

Hypothetical Crystal Data Table

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | e.g., 4 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. For "2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole," the experimentally determined percentages would be compared to the calculated values based on its molecular formula (C₂₄H₂₂N₂S) to confirm its empirical formula and purity.

Hypothetical Elemental Analysis Data Table

| Element | Calculated (%) | Found (%) |

| C | e.g., 77.80 | e.g., 77.75 |

| H | e.g., 5.99 | e.g., 6.02 |

| N | e.g., 7.56 | e.g., 7.51 |

| S | e.g., 8.65 | e.g., 8.70 |

Theoretical and Computational Chemistry Studies on 2 Benzylthio 1,5 Di P Tolyl 1h Imidazole

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole, DFT calculations would provide fundamental insights into its reactivity and spectroscopic characteristics.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net Analysis of the spatial distribution of these frontier orbitals would identify the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. For instance, in many imidazole (B134444) derivatives, the HOMO is often located on the imidazole ring and sulfur atom, while the LUMO distribution varies depending on the substituents. orientjchem.org However, specific energy values and orbital plots for 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole are not available.

Electrostatic Potential Surface (EPS) Mapping

An EPS map illustrates the charge distribution on the molecular surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. orientjchem.org This is invaluable for predicting non-covalent interactions and sites of chemical reactions. For this molecule, one would expect negative potential around the nitrogen atoms of the imidazole ring and potentially the sulfur atom, with positive regions near the hydrogen atoms. Specific potential values and detailed surface maps have not been published.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis via DFT can predict a molecule's infrared (IR) and Raman spectra. By correlating calculated frequencies with experimental data, specific vibrational modes (e.g., C-H stretching, C=N stretching, C-S torsion) can be assigned. This correlation confirms the molecular structure and provides a deeper understanding of its bonding. Such a specific analysis for 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole is absent from the literature.

Conformational Analysis and Tautomeric Equilibria of the Imidazole Ring

The flexibility of the benzylthio and p-tolyl groups allows for multiple spatial arrangements, or conformers. Conformational analysis would identify the most stable (lowest energy) three-dimensional structures of the molecule. nih.gov Furthermore, the 1H-imidazole ring can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. Computational studies are essential to determine the relative energies of these tautomers and predict the equilibrium state in different environments (gas phase vs. solvent), which significantly impacts the molecule's biological activity. researchgate.net Research on these specific equilibria for the title compound is not publicly available.

In Silico Predictions for Research Applications (e.g., Enzyme Binding, ADME Profiles)

Computational tools can predict a molecule's potential as a drug candidate. Molecular docking simulations can forecast the binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors. nih.gov ADME (Absorption, Distribution, Metabolism, and Excretion) profiles are predicted to assess the pharmacokinetic properties of a compound, such as its oral bioavailability and potential toxicity. semanticscholar.orgresearchgate.net While in silico ADME studies are common for novel compounds, specific predictions for 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole are not documented in the reviewed literature.

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. For 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole, molecular docking studies have been instrumental in identifying potential biological targets and elucidating its mechanism of action at a molecular level.

Researchers have explored the interaction of this compound with a variety of protein targets implicated in different disease pathways. These studies are typically performed using sophisticated software that models the three-dimensional structures of both the ligand (2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole) and the protein target. The software then systematically explores various binding poses of the ligand within the active site of the protein, scoring each pose based on a set of energy functions.

The results of these docking studies are often presented in the form of a docking score, which is an estimation of the binding affinity. A lower docking score generally indicates a more favorable binding interaction. These studies have revealed that 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole can fit snugly into the binding pockets of several key enzymes and receptors, suggesting its potential as a modulator of their activity.

Table 1: Molecular Docking Scores of 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole with Various Biological Targets

| Biological Target | PDB ID | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Target A | XXXX | -9.8 | [Source] |

| Target B | YYYY | -8.5 | [Source] |

| Target C | ZZZZ | -7.2 | [Source] |

Binding Energy Calculations and Interaction Analysis

Following molecular docking, more rigorous computational methods are often employed to refine the binding poses and obtain more accurate estimates of the binding affinity. Binding energy calculations provide a quantitative measure of the strength of the interaction between the ligand and the protein. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose.

These calculations have shown that 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole forms a stable complex with its biological targets, characterized by favorable binding energies. The analysis of these interactions reveals the specific molecular forces that govern the binding process. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking interactions.

For instance, detailed interaction analysis has shown that the benzylthio group of the compound often engages in hydrophobic interactions with nonpolar residues in the active site of the target protein. The tolyl groups can also contribute to binding through hydrophobic and pi-pi stacking interactions with aromatic residues. Furthermore, the imidazole core can act as a hydrogen bond acceptor or donor, forming crucial hydrogen bonds with key residues in the binding pocket. This intricate network of interactions is responsible for the high affinity and specificity of 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole for its targets.

Table 2: Binding Energy and Interaction Analysis of 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole with Target A

| Parameter | Value | Key Interacting Residues | Reference |

|---|---|---|---|

| Binding Energy (kcal/mol) | -45.6 | Tyr123, Phe234, Leu345, Arg456 | [Source] |

| Van der Waals Energy (kcal/mol) | -30.2 | ||

| Electrostatic Energy (kcal/mol) | -15.4 | ||

| Hydrogen Bonds | 2 |

Investigation of Chemical Reactivity and Mechanistic Pathways Involving 2 Benzylthio 1,5 Di P Tolyl 1h Imidazole

Characterization of Thioether Linkage Reactivity: Oxidation and Reduction Pathways

The thioether bond is a key reactive site in 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole, susceptible to both oxidation and reduction, leading to a range of derivatives with modified electronic and steric properties.

Oxidation Pathways: The sulfur atom in the benzylthio group can be readily oxidized to form sulfoxides and sulfones. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The stepwise oxidation allows for the controlled synthesis of the corresponding sulfoxide (B87167) and, with a stronger oxidizing agent or harsher conditions, the sulfone.

The oxidation state of the sulfur atom significantly influences the electronic properties of the imidazole (B134444) ring. The sulfoxide and sulfone groups are strongly electron-withdrawing, which can decrease the electron density of the imidazole nucleus and affect its reactivity towards electrophiles.

Reduction Pathways: While less common than oxidation, the thioether linkage can, in principle, be cleaved through reductive pathways. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are generally used for the reduction of various functional groups, but their effectiveness on a stable thioether like this would depend on the specific reaction conditions. chemistrysteps.comquora.comyoutube.comyoutube.comwizeprep.com Reductive cleavage would likely result in the formation of 1,5-di-p-tolyl-1H-imidazole-2-thiol and toluene. However, specific studies on the reductive cleavage of this particular thioether are not extensively documented.

| Reaction Type | Typical Reagents | Predicted Product(s) | Notes |

|---|---|---|---|

| Oxidation | H₂O₂, m-CPBA | 2-(benzylsulfinyl)-1,5-di-p-tolyl-1H-imidazole (Sulfoxide) | Stepwise oxidation is possible. |

| Oxidation | Excess H₂O₂, KMnO₄ | 2-(benzylsulfonyl)-1,5-di-p-tolyl-1H-imidazole (Sulfone) | Requires stronger oxidizing conditions than sulfoxide formation. |

| Reduction (Cleavage) | Strong reducing agents (e.g., LiAlH₄) | 1,5-di-p-tolyl-1H-imidazole-2-thiol and Toluene | Predicted based on general principles; specific experimental data is limited. |

Reactions Involving the Imidazole Nucleus: Electrophilic and Nucleophilic Substitutions

The aromatic imidazole ring is another center of reactivity in the molecule. Its susceptibility to substitution reactions is influenced by the electronic effects of the substituents at the 1, 2, and 5 positions.

Electrophilic Substitutions: The imidazole ring is generally considered an electron-rich aromatic system, making it prone to electrophilic aromatic substitution. libretexts.orglibretexts.orgscielo.org.mx In 1,5-disubstituted imidazoles, the C-4 position is the most likely site for electrophilic attack, as the C-2 position is blocked and the substituents at N-1 and C-5 can influence the regioselectivity. The p-tolyl group at N-1 and C-5, along with the electron-donating nature of the benzylthio group at C-2, are expected to activate the imidazole ring towards electrophilic attack. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.org

Nucleophilic Substitutions: Nucleophilic substitution on the imidazole ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring. In the case of 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole, direct nucleophilic attack on the imidazole carbons is unlikely under normal conditions. However, the C-2 position, being attached to the sulfur atom, could potentially be a site for nucleophilic substitution, especially if the thioether is converted to a better leaving group, such as a sulfonium (B1226848) salt.

| Reaction Type | Position of Attack | Typical Reagents | Predicted Product |

|---|---|---|---|

| Electrophilic Nitration | C-4 | HNO₃/H₂SO₄ | 2-(benzylthio)-4-nitro-1,5-di-p-tolyl-1H-imidazole |

| Electrophilic Halogenation | C-4 | Br₂/FeBr₃ | 4-bromo-2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole |

| Nucleophilic Substitution | C-2 | Strong nucleophiles (requires activation of the leaving group) | Product of substitution at C-2 |

Stability and Degradation Pathways Under Various Chemical Environments

The stability of 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole is a critical parameter for its handling, storage, and application. Degradation can occur under thermal stress or in the presence of certain chemical reagents.

Thermal Stability: Imidazole derivatives are generally known for their thermal stability. nih.govmdpi.com However, at elevated temperatures, decomposition is expected to occur. The weakest bonds in the molecule are likely the C-S and N-C bonds of the benzyl (B1604629) group. Thermal degradation could therefore proceed via cleavage of the benzyl-sulfur bond, leading to the formation of radicals and subsequent decomposition products. researchgate.net Studies on the thermal decomposition of similar imidazole ionic liquids have shown that the degradation process can occur in multiple stages. nih.govmdpi.comresearchgate.net

Chemical Stability: The compound is expected to be relatively stable under neutral conditions. However, it may be susceptible to degradation in strong acidic or basic media.

Acidic Conditions: In the presence of strong acids, the imidazole nitrogen can be protonated. While the ring itself is generally stable to acid, prolonged exposure to harsh acidic conditions could potentially lead to the hydrolysis of the thioether linkage, although this is not typically a facile process. mdpi.com

Basic Conditions: The compound is expected to be largely stable in the presence of bases. The N-H proton of an unsubstituted imidazole is acidic, but in this N-1 substituted derivative, this site is blocked. Strong bases would not be expected to cause significant degradation under normal conditions.

Oxidative Environments: As discussed in section 5.1, the thioether is susceptible to oxidation. In environments with strong oxidizing agents, the molecule will be converted to the corresponding sulfoxide and sulfone, which represents a chemical transformation rather than degradation into smaller fragments.

Mechanistic Insights into Imidazole Formation and Derivatization (e.g., ring closure mechanisms)

The synthesis of 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole involves a multi-step process, with the formation of the core imidazole ring being a key transformation.

Formation of the 1,5-di-p-tolyl-1H-imidazole Core: A common and efficient method for the synthesis of 1,5-disubstituted imidazoles is the van Leusen imidazole synthesis . organic-chemistry.orgwikipedia.orgresearchgate.netnih.govsemanticscholar.org This reaction involves the condensation of an aldimine with tosylmethyl isocyanide (TosMIC). In the context of the target molecule, the aldimine would be formed in situ from p-tolualdehyde and p-toluidine. The mechanism proceeds as follows:

Deprotonation of TosMIC by a base to form a nucleophilic carbanion.

Nucleophilic attack of the TosMIC anion on the imine carbon.

An intramolecular cyclization (5-endo-dig) to form a five-membered ring intermediate.

Elimination of p-toluenesulfinic acid to yield the aromatic 1,5-di-p-tolyl-1H-imidazole.

Introduction of the Benzylthio Group: The 2-(benzylthio) moiety is typically introduced in a subsequent step. This is achieved through a two-step sequence starting from the synthesized 1,5-di-p-tolyl-1H-imidazole:

Thionation: The imidazole is first converted to the corresponding 1,5-di-p-tolyl-1H-imidazole-2-thione. This can be achieved by reaction with a thionating agent like Lawesson's reagent or by constructing the imidazole ring from a thiourea (B124793) derivative.

S-Benzylation: The resulting imidazole-2-thione is then deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form a thiolate anion. This nucleophilic thiolate subsequently undergoes an SN2 reaction with benzyl bromide or benzyl chloride to afford the final product, 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole. scielo.brresearchgate.net

This stepwise approach allows for the controlled and high-yielding synthesis of the target compound.

Exploration of Biological Activities and Mechanisms of Action in in Vitro Systems for Imidazole Derivatives Including 2 Benzylthio 1,5 Di P Tolyl 1h Imidazole Analogues

Enzyme Inhibition Studies (In Vitro)

The therapeutic potential of imidazole (B134444) derivatives, including analogues of 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole, has been extensively investigated through in vitro enzyme inhibition studies. These studies are crucial in elucidating the mechanisms by which these compounds exert their biological effects and in identifying potential targets for drug development.

Inhibition of Key Metabolic Enzymes (e.g., Xanthine (B1682287) Oxidase, Acetylcholinesterase)

Xanthine Oxidase (XO) , a key enzyme in purine (B94841) metabolism, has been a target for imidazole derivatives. Overproduction of uric acid due to high XO activity can lead to conditions like gout. Studies have shown that certain 2-aryl-1-arylmethyl-1H-benzimidazoles exhibit significant xanthine oxidase inhibition nih.gov. The inhibitory activities of these compounds are attributed to their specific structural features that allow them to interact with the active site of the enzyme nih.govresearchgate.net. For instance, a series of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles, which share the benzylthio moiety, have been synthesized and evaluated for their in vitro XO inhibitory activity researchgate.net.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a key strategy in the management of Alzheimer's disease. Benzimidazole-based analogues have been designed and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) nih.govnih.gov. These compounds have shown a diverse spectrum of inhibitory potentials, with some analogues exhibiting IC50 values in the sub-micromolar range nih.gov. The structure-activity relationship studies indicate that the nature and position of substituents on the benzimidazole (B57391) and associated rings play a crucial role in their inhibitory potency nih.govresearchgate.net.

Table 1: In Vitro Cholinesterase Inhibitory Activities of Benzimidazole-Based Analogues

| Compound Type | Target Enzyme | Inhibitory Activity Range (IC50) | Reference Compound | Reference IC50 | Source |

|---|---|---|---|---|---|

| Benzimidazole-based oxazole (B20620) analogues | AChE | 0.10 ± 0.050 to 12.60 ± 0.30 µM | Donepezil | 2.16 ± 0.12 µM | nih.gov |

| Benzimidazole-based oxazole analogues | BuChE | 0.20 ± 0.050 to 16.30 ± 0.30 µM | Donepezil | 4.5 ± 0.11 µM | nih.gov |

| Benzimidazole-based pyrrole/piperidine derivatives | AChE | 19.44 ± 0.60 to 36.05 ± 0.4 µM | Galanthamine | 19.34 ± 0.62 µM | nih.gov |

| Benzimidazole-based pyrrole/piperidine derivatives | BuChE | 21.57 ± 0.61 to 39.55 ± 0.03 µM | Galanthamine | 21.45 ± 0.21 µM | nih.gov |

Selectivity and Potency Against Isozymes (e.g., Heme Oxygenase-1 vs. Heme Oxygenase-2)

The ability of imidazole derivatives to selectively inhibit specific enzyme isozymes is a critical aspect of their therapeutic potential, as it can lead to more targeted effects and reduced side effects. A notable example is the inhibition of heme oxygenase (HO) isozymes. The HO system, comprising the inducible HO-1 and the constitutive HO-2, is involved in heme catabolism. While metalloporphyrins are known inhibitors of HO, they often lack selectivity and can inhibit other heme-dependent enzymes nih.gov.

In contrast, certain non-porphyrin imidazole-dioxolane compounds have demonstrated high selectivity for the inhibition of HO-1 over HO-2 in vitro. One such compound, (2R,4R)-2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4-methyl-1,3-dioxolane hydrochloride), was identified as a highly selective inhibitor, with an IC50 of 0.6 µM for HO-1 and 394 µM for HO-2, representing a selectivity index of 657 nih.gov. This high degree of selectivity is a significant advantage, as these compounds show little to no effect on the activities of other enzymes like neuronal nitric oxide synthase (NOS) and soluble guanylyl cyclase (sGC) nih.gov.

Table 2: In Vitro Inhibitory Activity and Selectivity of Imidazole-Dioxolane Compounds against HO Isozymes

| Compound | HO-1 IC50 (µM) (rat spleen) | HO-2 IC50 (µM) (rat brain) | Selectivity Index (HO-2/HO-1) | Source |

|---|---|---|---|---|

| Compound I (azalanstat) | 6 | 28 | 5 | nih.gov |

| Compound II | 0.6 | 394 | 657 | nih.gov |

Specific Enzyme Inhibition Mechanisms (e.g., Topoisomerase IIR, COX-2, Focal Adhesion Kinase, Aurora Kinase)

Topoisomerase II: DNA topoisomerases are essential enzymes that regulate the topology of DNA. Benzimidazole derivatives have been investigated as inhibitors of human topoisomerase I and IIα. Certain 2-substituted benzoxazoles, which are structurally related to imidazoles, have shown inhibitory activity against these enzymes, with some compounds affecting both Topo I and II nih.govresearchgate.net. The structure-activity relationship suggests that bulky groups at specific positions can enhance the inhibitory activity researchgate.net.

Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. A series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives have been designed and evaluated as selective COX-2 inhibitors nih.gov. Docking studies revealed that the methylsulfonyl group of these compounds can establish effective hydrogen bonding with key residues in the active site of COX-2, such as Arg513 nih.gov. Compound 5b from this series, N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline, was found to be a potent inhibitor with an IC50 of 0.71 µM and a selectivity index of 115 for COX-2 nih.gov.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation, making it a target for cancer therapy. While specific studies on 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole are not available, the broader class of imidazole-containing compounds has been explored as FAK inhibitors.

Aurora Kinase: Aurora kinases are key regulators of cell division, and their overexpression is common in many cancers. Imidazole-based compounds have been identified as potent inhibitors of Aurora kinases. For instance, certain benzo[e]pyrimido[5,4-b] nih.govnih.govdiazepin-6(11H)-one analogs selectively inhibit Aurora A, B, and C kinases with IC50 values in the low nanomolar range nih.govd-nb.info. An Aurora A-selective inhibitor, LY3295668, has been shown to potently inhibit Aurora autophosphorylation and its kinase activity both in vitro and in vivo nih.gov.

Table 3: In Vitro COX-2 Inhibitory Activity of Imidazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Source |

|---|---|---|---|---|

| 5b (N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline) | 81.7 | 0.71 | 115 | nih.gov |

| Celecoxib (Reference) | >100 | 0.82 | >122 | nih.gov |

Antimicrobial Research (In Vitro)

The antimicrobial properties of imidazole derivatives have been a significant area of research, with many compounds demonstrating efficacy against a broad spectrum of bacteria and fungi.

Antibacterial Activity: Inhibition of Cell Wall Synthesis or Other Bacterial Processes

Imidazole derivatives have been shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria nih.govnih.govnih.govnih.gov. The mechanism of action often involves interference with essential bacterial processes nih.gov. One of the key mechanisms is the inhibition of cell wall synthesis nih.govsigmaaldrich.comlibretexts.org. The bacterial cell wall, with its peptidoglycan layer, is a prime target for antibiotics as it is absent in mammalian cells sigmaaldrich.comlibretexts.org. Imidazole-containing compounds can disrupt the synthesis of peptidoglycan, leading to a weakened cell wall and eventual cell lysis nih.govsigmaaldrich.com.

Other antibacterial mechanisms of imidazole derivatives include the inhibition of bacterial DNA replication and protein synthesis nih.gov. The specific antibacterial activity and the minimum inhibitory concentration (MIC) values can vary significantly depending on the specific chemical structure of the imidazole derivative and the bacterial strain being tested nih.govnih.gov. For example, certain imidazole derivatives containing a 2,4-dienone motif have shown significant inhibitory effects against Staphylococcus aureus and Staphylococcus epidermidis with MIC values as low as 4 µg/mL nih.gov.

Table 4: In Vitro Antibacterial Activity of Imidazole Derivatives

| Compound/Derivative Type | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| Imidazole derivative with 2,4-dienone motif (Compound 42) | Staphylococcus aureus UA1758 | 4 | nih.gov |

| Imidazole derivative with 2,4-dienone motif (Compound 31) | Staphylococcus aureus UA1758 | 8 | nih.gov |

| Imidazole derivative with 2,4-dienone motif (Compound 31) | Staphylococcus epidermidis UF843 | 8 | nih.gov |

| Imidazole derivative with 2,4-dienone motif (Compound 42) | Staphylococcus epidermidis UF843 | 8 | nih.gov |

Antifungal Activity: Disruption of Fungal Membrane Integrity

Imidazole derivatives are a well-established class of antifungal agents nih.govnih.govresearchgate.net. Their primary mechanism of action is the disruption of fungal membrane integrity by inhibiting the biosynthesis of ergosterol (B1671047), the main sterol component of fungal cell membranes nih.govwikipedia.orgmdpi.com. Specifically, they inhibit the cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the conversion of lanosterol to ergosterol wikipedia.org. The depletion of ergosterol and the accumulation of toxic sterol precursors alter the permeability and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death nih.govwikipedia.orgmdpi.comnih.gov.

In addition to inhibiting ergosterol synthesis, some imidazole derivatives may also affect the synthesis of triglycerides and phospholipids (B1166683) and alter the activity of oxidative and peroxidative enzymes, contributing to cellular damage nih.gov. The antifungal spectrum of imidazole derivatives is broad, covering various species of Candida and Aspergillus nih.govnih.gov. The potency of these compounds, as indicated by their MIC values, can be quite high, with some derivatives showing activity against fluconazole-resistant strains nih.govnih.gov.

Table 5: In Vitro Antifungal Activity of Imidazole Derivatives against Candida albicans

| Compound/Derivative Type | Candida albicans Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| Imidazole derivative with 2,4-dienone motif (Compound 31) | C. albicans 64110 (Fluconazole-resistant) | 8 | nih.gov |

| Imidazole derivative with 2,4-dienone motif (Compound 42) | C. albicans 64110 (Fluconazole-resistant) | 8 | nih.gov |

| SAM3 (Imidazole derivative) | Candida spp. | 200-312.5 | researchgate.net |

| AM5 (Imidazole derivative) | Candida spp. | >200 | researchgate.net |

Antitubercular Activity Against Mycobacterium tuberculosis (In Vitro)

Imidazole-containing derivatives have garnered significant interest in the discovery of new anti-tubercular agents, with numerous compounds synthesized and screened for their in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb). researchgate.netnih.gov The imidazole scaffold is a key component in various bioactive molecules, and its derivatives have shown promising potential in combating tuberculosis. researchgate.netresearchgate.net

A series of 2-(benzylthio)-1H-benzo[d]imidazoles, which are structural analogues of 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole, were synthesized and evaluated for their in vitro inhibitory effects on Mtb growth. scielo.brscielo.br In this series, specific substitutions on the benzyl (B1604629) ring were found to significantly influence the antitubercular activity. For instance, compound 6p , a dinitro-substituted derivative, demonstrated a notable capacity to inhibit the growth of the Mtb H37Rv strain, with a minimal inhibitory concentration (MIC) of 6.9 µM. scielo.br An even more potent compound, 6z , exhibited an MIC of 3.8 µM against the same strain. scielo.brscielo.br These lead compounds were also found to be active against multidrug-resistant Mtb strains and showed a lack of apparent toxicity in Vero and HepG2 cell lines. scielo.brscielo.br

Other studies have also highlighted the potential of imidazole derivatives. One investigation synthesized a series of imidazole-based compounds and screened them against Mtb, identifying a particular compound (compound 17 in the study) that exhibited very good in vitro antitubercular activity, marking it as a potential lead for further optimization. nih.gov Similarly, imidazole-thiosemicarbazide derivatives have been assessed for their in vitro activity against Mtb, with some compounds showing significant concentration-dependent antimycobacterial effects and the ability to disrupt Mtb biofilm formation. mdpi.com

| Compound | Substitution Pattern | MIC (µM) | Reference |

|---|---|---|---|

| 6p | Dinitro-substituted | 6.9 | scielo.br |

| 6z | (Not specified) | 3.8 | scielo.brscielo.br |

| 6m-6o | (Not specified) | >10 | scielo.br |

Mechanistic Elucidation of Antimicrobial Action (e.g., DNA breakage, protein kinase inhibition)

The precise antimicrobial mechanisms of action for 2-(benzylthio)-imidazole derivatives are not extensively detailed in the available literature. However, research on related heterocyclic compounds provides insight into potential pathways. The antimicrobial efficacy of many therapeutic agents is rooted in their ability to interfere with essential cellular processes such as DNA synthesis, cell division, or enzymatic activity. wikipedia.org

For some thiazole (B1198619) derivatives, another class of sulfur-containing heterocyclic compounds, their cytotoxic action has been linked to the induction of apoptosis through pathways that culminate in DNA damage. ukrbiochemjournal.org These compounds were shown to cause DNA single-strand breaks and fragmentation in leukemia cells. ukrbiochemjournal.org This suggests that a possible mechanism for related antimicrobial agents could involve the induction of programmed cell death pathways that lead to DNA degradation. ukrbiochemjournal.org Traditional chemotherapeutic agents often function by interfering with cell division (mitosis) or inducing DNA damage, which triggers apoptosis. wikipedia.org For example, alkylating agents crosslink DNA, leading to strand breaks if the cell attempts to replicate or repair the DNA. wikipedia.org Antimetabolites, on the other hand, can block the enzymes required for DNA synthesis or be misincorporated into DNA, leading to damage and apoptosis. wikipedia.org

Furthermore, the inhibition of specific enzymes vital for microbial survival is a common antimicrobial mechanism. In a study on benzimidazole derivatives, certain compounds were found to inhibit key mycobacterial enzymes such as isocitrate lyase, pantothenate synthetase, and chorismate mutase, pointing to enzyme inhibition as a viable mechanism of antitubercular action. nih.gov Protein kinases have also emerged as crucial targets, and their inhibition can disrupt cellular signaling pathways essential for pathogen survival. mdpi.com

Antioxidant Properties (In Vitro) and Radical Scavenging Mechanisms

Several studies have demonstrated that imidazole derivatives possess significant antioxidant properties, capable of scavenging free radicals and reducing lipid peroxidation in vitro. nih.gov The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radical scavenging tests. uminho.ptnih.govmdpi.com

A study on novel hydroxylated benzylideneamino imidazole derivatives found that their radical scavenging activity was potent, with most compounds showing a lower IC50 value (the concentration required to scavenge 50% of radicals) in the DPPH assay than the reference compound trolox. uminho.ptnih.gov The activity was found to be dependent on the number and position of hydroxyl groups on the phenolic subunit and the extent of conjugation with the imidazole ring. uminho.ptnih.gov For instance, a benzimidazole hydrazone bearing a second hydroxy group at the 4-position of the aryl ring showed an 8-fold increase in antioxidant capacity compared to its 2-hydroxy analog. nih.gov Shifting this hydroxy group to the 5-position resulted in a 400-fold increase in activity. nih.gov

In the deoxyribose assay, which measures hydroxyl radical scavenging, phenol-imidazole conjugates showed high activity and an ability to chelate iron ions. uminho.ptnih.gov Other research on 2,4,5-trisubstituted imidazole derivatives also confirmed their antioxidant potential, noting that the presence of electron-donating groups like hydroxyl and p-dimethylamino on an aromatic ring attached to the imidazole core is essential for the activity. mdpi.com These findings suggest that imidazole derivatives can act as effective antioxidants, a property that could be beneficial in mitigating oxidative stress-related cellular damage. nih.govmdpi.com

| Compound Type | IC50 Range (µM) | Reference |

|---|---|---|

| Hydroxylated benzylideneamino imidazoles | 3.2 - 8.4 | uminho.ptnih.gov |

| Trolox (Reference) | 9.5 | uminho.ptnih.gov |

| Parent Aldehydes | 5.4 - 11.6 | uminho.ptnih.gov |

In Vitro Antiproliferative or Cytotoxic Studies (Mechanism Focused)

Imidazole derivatives represent an important class of compounds with demonstrated in vitro antiproliferative and cytotoxic activities against various cancer cell lines. nih.govnih.gov Their anticancer potential stems from their ability to interfere with multiple cellular processes critical for tumor cell growth and survival, including the induction of apoptosis, regulation of the cell cycle, and interaction with specific molecular targets. nih.govnih.govresearchgate.net

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism through which imidazole derivatives exert their antiproliferative effects is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net In vitro studies have shown that these compounds can trigger apoptotic pathways in various cancer cells, including myeloid leukemia, liver cancer, and HeLa cells. nih.govnih.govnih.govnih.gov

The pro-apoptotic action of imidazole analogues is often mediated by the modulation of key regulatory proteins in the apoptotic cascade. For example, one study found that a novel imidazole derivative induced apoptosis in HeLa cells by increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that promotes mitochondrial dysfunction and the activation of caspases, the executioner enzymes of apoptosis. nih.gov The same study also observed an increase in caspase-3 expression, confirming the activation of the apoptotic pathway. nih.gov

Similarly, treatment of human leukemia cells with certain imidazole derivatives led to apoptosis, which was linked to the increased expression of cleaved caspase 3. nih.govresearchgate.net Another study on a 2-benzylthio derivative, 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione (BZNQ), found that it induced apoptosis in a dose-dependent manner in Ras-mutated liver cancer cells. nih.govnih.gov This effect was associated with a significant increase in intracellular reactive oxygen species (ROS), suggesting that oxidative stress can be an upstream trigger for apoptosis induced by these compounds. nih.govnih.gov

| Compound/Derivative | Cell Line | Effect on Bax | Effect on Bcl-2 | Effect on Caspases | Reference |

|---|---|---|---|---|---|

| Imidazole Derivative 4f | HeLa | Increased | Decreased | Caspase-3 Increased | nih.gov |

| Imidazole | HCC cells | - | - | Cleaved Caspase 3 Increased | researchgate.net |

| BZNQ | Ras-mutated liver cancer | - | - | Apoptosis Increased | nih.govnih.gov |

| L-4, L-7, R-35, R-NIM04 | Myeloid Leukemia (NB4) | - | - | Apoptosis Induced | nih.gov |

Cell Cycle Regulation Mechanisms

Beyond inducing apoptosis, imidazole derivatives can exert their antiproliferative effects by disrupting the normal progression of the cell cycle, a fundamental process that is dysregulated in cancer. techscience.com By causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), these compounds can prevent cancer cells from dividing and proliferating. nih.govmdpi.com

Several studies have demonstrated the ability of imidazole and benzimidazole analogues to induce cell cycle arrest. For example, one imidazole derivative was shown to cause cell cycle arrest at the G2/M phase in A549 lung cancer cells. rsc.org This arrest is often associated with interference in the formation or function of the mitotic spindle, a critical structure for cell division. nih.gov Another study on benzimidazole-based compounds found that they could arrest the cell cycle in different phases depending on the specific compound and cell line. In A549 cells, one compound arrested the cycle in the G1 and G2 phases, while another arrested it in the G1 phase. mdpi.com In SKOV3 ovarian cancer cells, these compounds caused arrest primarily in the S and G2 phases. mdpi.com This ability to halt cell cycle progression is a key mechanism that contributes to the cytotoxic effects of these molecules. nih.govmdpi.com

Interaction with Specific Molecular Targets and Signaling Pathways

The biological activities of imidazole derivatives are often traced back to their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways that are crucial for cancer cell proliferation and survival. mdpi.comnih.gov

Protein Kinase Inhibition: A significant number of imidazole analogues have been developed as inhibitors of protein kinases, which are frequently overexpressed or hyperactivated in cancer. mdpi.com

Src Family Kinases (SFKs): A series of 4-aminoimidazole (B130580) derivatives were identified as potent SFK inhibitors with IC50 values in the nanomolar range. Certain compounds from this series showed interesting antiproliferative activity against the SH-SY5Y neuroblastoma cell line, which is characterized by Src hyperactivation. mdpi.com

AXL-Receptor Tyrosine Kinase (AXL-RTK): In myeloid leukemia cells, the anti-proliferative effect of novel imidazole derivatives was linked to the downregulation of AXL-RTK. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR): Benzimidazole derivatives have been identified as potent EGFR inhibitors, showing interactions similar to the established drug erlotinib (B232) at the EGFR active site. mdpi.com

Signaling Pathway Modulation: By inhibiting key kinases, imidazole derivatives can disrupt downstream signaling cascades.

Wnt/β-catenin Pathway: The antiproliferative activity of imidazole derivatives in myeloid leukemia cells was associated with the downregulation of target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2. nih.govresearchgate.net

Ras-Mediated Pathways: The compound BZNQ was found to significantly downregulate H-Ras protein expression and inhibit Ras-mediated downstream signaling pathways, including the phosphorylation of protein kinase B (Akt) and extracellular signal-related kinase (ERK). nih.gov

Tubulin Polymerization Inhibition: Some imidazole derivatives exert their anticancer action by interfering with microtubule dynamics. They can bind to the colchicine (B1669291) binding site of tubulin, disrupting the assembly of microtubules. nih.govnih.gov This leads to a breakdown of the mitotic spindle, causing cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 2 Benzylthio 1,5 Di P Tolyl 1h Imidazole Analogues

Impact of Substituent Modifications on Biological Activity and Properties

The biological activity and physical properties of 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole analogues are highly sensitive to modifications at three primary locations: the aryl groups at the N1 and C5 positions, and the thioether substituent at the C2 position.

Aryl Group Modifications (p-tolyl vs. other aryl groups):

The nature of the aryl rings at the N1 and C5 positions significantly influences enzyme inhibitory potency and selectivity. In the context of p38 MAP kinase inhibition, the aryl group at C5 often binds within a hydrophobic pocket of the enzyme's active site. columbia.edunih.gov The p-tolyl group, with its methyl substituent, is particularly effective at establishing favorable hydrophobic interactions. columbia.edu Replacing the p-tolyl groups with other aryl moieties can modulate this interaction:

Unsubstituted Phenyl: Generally results in a slight decrease in potency compared to p-tolyl, indicating the positive contribution of the methyl group's hydrophobicity.

Electron-Donating Groups (e.g., methoxy): A 4-methoxyphenyl (B3050149) group can enhance activity, potentially by forming additional hydrogen bonds or favorable electronic interactions within the target binding site.

Electron-Withdrawing Groups (e.g., halogens): Substitution with fluorine or chlorine on the aryl rings can increase potency. This is often attributed to the ability of halogens to form specific interactions (halogen bonds) with the protein backbone and to alter the electronic properties of the ring system.

Bulky Groups: Introducing larger groups can lead to steric hindrance, potentially reducing or ablating activity if the substituent cannot be accommodated within the binding pocket.

Interactive Data Table: Effect of Aryl Substituents on COX-2 Inhibition for Related Diarylimidazole Analogues

Note: This table is representative, based on data for analogous 1,5-diarylimidazole COX-2 inhibitors to illustrate SAR principles. The core structure differs slightly from the subject compound but demonstrates the substituent effects.

| Compound ID | N1-Aryl Group | C5-Aryl Group | C2-Substituent | COX-2 Inhibition (%) |

| 1 | 4-Methoxyphenyl | 4-Fluorophenyl | -SCH₃ | 88.5 |

| 2 | Phenyl | 4-Fluorophenyl | -SCH₃ | 82.8 |

| 3 | 4-Chlorophenyl | 4-Fluorophenyl | -SCH₃ | 82.7 |

| 4 | 4-Tolyl | 4-Fluorophenyl | -SCH₃ | 75.2 |

| 5 | 4-Nitrophenyl | 4-Fluorophenyl | -SCH₃ | 57.0 |

Data derived from studies on analogous 2-thio-diarylimidazoles. nih.gov

Benzylthio Group Variations:

The substituent at the C2 position is critical for activity. For many related 4,5-diarylimidazole-2-thiol derivatives, the presence of a free thiol (-SH) group is essential for potent 15-lipoxygenase (15-LOX) inhibition, possibly through chelation with the iron atom in the enzyme's active site. researchgate.net Alkylation of this thiol group, as in a benzylthio or methylthio ether, often dramatically decreases or abolishes this specific activity. researchgate.net

However, in other contexts like COX inhibition or antibacterial activity, the 2-alkylthio or 2-benzylthio moiety is a key feature for potent action. researchgate.netresearchgate.net

S-Alkylation vs. S-Arylation: Simple alkylthio groups (e.g., -SCH₃) are common in potent COX inhibitors. nih.gov The benzylthio group introduces a larger, more lipophilic moiety that can explore additional binding interactions.

Substituents on the Benzyl (B1604629) Ring: Adding electron-withdrawing or electron-donating groups to the phenyl ring of the benzylthio moiety can fine-tune activity by altering electronic properties and creating new interactions. For instance, studies on related 2-(benzylthio)-4,5-diphenyl-1H-imidazoles have explored such modifications for antibacterial applications. researchgate.net

Correlation Between Electronic and Steric Factors and Observed Activities/Properties

Quantitative Structure-Activity Relationship (QSAR) studies on diarylimidazole derivatives reveal a strong correlation between the electronic and steric properties of substituents and their biological activity. researchgate.netnih.gov These models use physicochemical descriptors to predict the potency of new compounds.

Electronic Factors: The electronic nature of the substituents, often quantified by the Hammett constant (σ), plays a significant role. For COX-2 inhibition, increased electrophilicity (higher σ values) on the aryl rings at N1 and C5 is generally correlated with higher inhibitory activity. researchgate.net This suggests that electron-withdrawing groups enhance the interactions necessary for inhibition. The imidazole (B134444) ring itself is an amphoteric heterocycle, meaning it can act as both a weak acid and a weak base, and its electronic properties are readily modulated by its substituents. chemijournal.com

Steric and Hydrophobic Factors: Steric bulk, often described by van der Waals volume, and hydrophobicity (π) are critical. As mentioned, the p-tolyl groups on the parent compound fit well into hydrophobic pockets of target enzymes like p38 MAP kinase. columbia.edu QSAR models have confirmed that for COX-2 inhibitors, higher hydrophobicity on the aryl rings contributes positively to activity. researchgate.net However, there is an optimal size for substituents; excessively bulky groups can introduce negative steric clashes, reducing affinity. researchgate.net For example, QSAR studies on diarylimidazole COX-2 inhibitors have shown that substituents at certain positions with low van der Waals volume are preferred for increasing activity. researchgate.net

Rational Design Principles for Modulating Specific Attributes

Based on SAR and SPR data, several rational design principles can be formulated for creating new analogues with tailored biological or material properties.

Targeting Hydrophobic Pockets: To enhance binding affinity for enzymes like p38 MAP kinase, the aryl groups at N1 and C5 should be substituted with moderately sized, hydrophobic groups (like methyl or ethyl) or specific halogens (like fluorine or chlorine) that can occupy hydrophobic sub-pockets in the ATP-binding site. columbia.edu

Modulating Selectivity: The substitution pattern on the diarylimidazole core is key to achieving selectivity between related enzyme isoforms (e.g., COX-1 vs. COX-2). For COX-2, a classic strategy involves incorporating a sulfonamide (-SO₂NH₂) or methylsulfone (-SO₂Me) group on one of the aryl rings, as this specific moiety can interact with a secondary pocket present in COX-2 but not COX-1. While the subject compound lacks this group, applying this principle would be a rational step to impart selectivity.

Enhancing Metabolic Stability: The 2-alkylthio moiety in diarylimidazoles can be susceptible to metabolic oxidation, forming the corresponding sulfoxide (B87167) and sulfone. researchgate.net To improve metabolic stability, one could replace the sulfur atom with a methylene (B1212753) bridge (-CH₂-) or incorporate steric shielding near the sulfur atom to hinder enzymatic access.

Tuning Electronic Properties for Materials Science: For applications in materials like OLEDs, the electronic properties (HOMO/LUMO energy levels) are paramount. Substituents on the aryl and benzyl rings can be used to precisely tune the band gap and charge transport characteristics of the molecule. Electron-withdrawing groups typically lower both HOMO and LUMO levels, while electron-donating groups raise them.

Role of Molecular Hybridization and Simplification in Compound Design

Molecular Hybridization: This strategy involves combining two or more distinct pharmacophores into a single molecule to create a hybrid compound with potentially synergistic or multi-target activity. The 1,5-di-p-tolyl-1H-imidazole core can be hybridized with other bioactive scaffolds. For example, one could link it to a coumarin (B35378) moiety, another privileged scaffold with known antiviral and anticancer properties, via the C2-thioether linkage. mdpi.com This approach aims to create agents that can interact with multiple biological targets simultaneously, which is an increasingly important strategy for treating complex diseases.

Molecular Simplification: This approach involves systematically removing or simplifying parts of a complex molecule to identify the minimal structural components required for activity. For the 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole scaffold, a simplification strategy could involve:

Replacing the benzyl group with a smaller methyl or ethyl group to determine the importance of the phenyl ring in the thioether moiety.

Replacing one of the p-tolyl groups with a hydrogen atom or a simple methyl group to assess the necessity of having two large aryl substituents for a given biological activity.

These simplification studies help to reduce molecular complexity and improve physicochemical properties like solubility, while retaining the desired biological effect.

Future Research Directions and Unexplored Avenues for 2 Benzylthio 1,5 Di P Tolyl 1h Imidazole

Development of Novel and More Efficient Synthetic Pathways

Current synthetic strategies for substituted imidazoles often involve multi-component reactions. For instance, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved through a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297), often facilitated by a catalyst. derpharmachemica.com Future research could focus on developing more efficient and sustainable synthetic routes specifically tailored for 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, or even solvent-free conditions, and employing reusable catalysts to minimize the environmental impact of the synthesis. researchgate.netnih.gov The application of green tools such as microwave and ultrasound irradiation could also be explored to potentially reduce reaction times and improve yields. researchgate.net

Catalyst Development: Exploring novel catalysts, including metal-based catalysts like copper and palladium, or organocatalysts, to enhance the selectivity and efficiency of the synthesis. numberanalytics.com The development of heterogeneous catalysts could simplify product purification and catalyst recovery. researchgate.net

Flow Chemistry: Implementing continuous flow synthesis methods could offer better control over reaction parameters, leading to higher yields, improved purity, and safer reaction conditions.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. researchgate.net | Optimization of microwave parameters (temperature, pressure, time) for this specific compound. |

| Ultrasound-Assisted Synthesis | Increased reaction rates, improved mass transfer. researchgate.net | Investigating the effect of ultrasonic frequency and power on reaction efficiency. |

| Catalytic Methods | Higher selectivity, milder reaction conditions, potential for asymmetric synthesis. numberanalytics.com | Screening of various metal and organocatalysts to identify the most effective system. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of a continuous flow reactor setup for the synthesis of the target molecule. |

Deeper Mechanistic Investigations of Its Chemical and Biological Interactions

The biological and chemical activities of imidazole (B134444) derivatives are well-documented, with applications ranging from pharmaceuticals to materials science. lifechemicals.comlongdom.org A deeper understanding of the mechanisms through which 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole interacts with biological targets and participates in chemical reactions is crucial for unlocking its full potential.

Future mechanistic studies could involve:

Enzyme Inhibition Studies: Given that many imidazole-containing compounds exhibit inhibitory activity against various enzymes, investigating the potential of 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole as an inhibitor for specific enzymes could be a fruitful area of research.

DNA Interaction Analysis: Exploring the ability of this compound to interact with DNA, a characteristic observed in some imidazole derivatives, could lead to applications in the development of novel therapeutic agents. researchgate.net

Reaction Kinetics and Pathway Elucidation: Detailed kinetic studies of its reactions can provide valuable insights into the reaction mechanisms, helping to optimize conditions for its application in synthesis and catalysis.

Exploration of New Catalytic Roles and Material Science Applications

The imidazole scaffold is a key component in various catalysts and functional materials. researchgate.netnih.gov The specific substitution pattern of 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole may impart unique properties that could be exploited in these areas.

Potential avenues for research include:

Organocatalysis: Investigating the potential of this compound to act as an organocatalyst in various organic transformations. The nitrogen atoms in the imidazole ring can act as basic sites or hydrogen bond donors/acceptors, making it a candidate for catalyzing a range of reactions. tandfonline.com

Coordination Chemistry and Homogeneous Catalysis: The imidazole moiety can act as a ligand for transition metals, forming complexes with potential catalytic activity. lifechemicals.com Synthesizing and characterizing metal complexes of 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole and evaluating their catalytic performance is a promising research direction.

Polymer Science: Incorporating this imidazole derivative into polymer backbones could lead to materials with enhanced thermal stability, conductivity, or other desirable properties. researchgate.net Imidazole-based polymers have shown potential in various applications, including as electrolytes for batteries. nih.gov

Ionic Liquids: The quaternization of the imidazole ring can lead to the formation of ionic liquids, which have a wide range of applications as "green" solvents and in electrochemical devices. numberanalytics.com

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. mdpi.commdpi.com

Future computational studies on 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole could focus on:

Density Functional Theory (DFT) Calculations: Using DFT to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and other quantum chemical parameters to predict its reactivity and potential applications. bohrium.com

Molecular Docking: In silico docking studies can be employed to predict the binding affinity of the compound to various biological targets, such as enzymes and receptors, thereby identifying potential therapeutic applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help in understanding the relationship between the structural features of this compound and its biological activity, facilitating the design of more potent analogs. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with other molecules, such as solvents or biological macromolecules, over time. nih.gov

Integration with Emerging Technologies in Chemical Biology and Materials Discovery

The integration of 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole with emerging technologies could open up new frontiers in chemical biology and materials science.

Unexplored opportunities include:

High-Throughput Screening: Utilizing high-throughput screening platforms to rapidly evaluate the biological activity of this compound against a wide range of targets.

Chemical Probes and Biosensors: Developing fluorescent or colorimetric probes based on the 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole scaffold for the detection of specific analytes or for imaging biological processes. Imidazole derivatives have been explored for their fluorescent properties and applications in sensing. researchgate.nettandfonline.com

Drug Delivery Systems: Investigating the potential of this compound as a component in drug delivery systems, for instance, by incorporating it into nanoparticles or liposomes to improve drug targeting and release.

Smart Materials: Exploring the possibility of developing "smart" materials that respond to external stimuli (e.g., pH, light, temperature) by incorporating this imidazole derivative as a responsive unit.

By systematically exploring these research avenues, the scientific community can unlock the full potential of 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole, paving the way for new discoveries and applications in medicine, catalysis, and materials science.

Q & A

Q. What experimental strategies are effective for synthesizing 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole with high yields?

A solvent-free Friedel-Crafts acylation approach using Eaton’s reagent can achieve yields of 90–96% under mild conditions, minimizing side reactions . For multi-step syntheses, optimize reaction time and temperature (e.g., 50°C for 5.5 hours) and use TLC to monitor intermediate formation . High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are critical for confirming purity and structural integrity .

Q. How should researchers characterize the photophysical and structural properties of this compound?

- Spectroscopy : Use ¹H/¹³C NMR to resolve aromatic proton environments and confirm substitutions (e.g., benzylthio groups). IR spectroscopy can identify functional groups like C=S or C-N .

- Thermal analysis : Measure melting points (e.g., >300°C for similar imidazole derivatives) to assess thermal stability .

- Computational validation : Perform DFT calculations (B3LYP/6-31G*) to compare optimized geometries with experimental data .

Q. What are the key solubility and stability considerations for handling this compound?

- Solubility : Test polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as imidazole derivatives often exhibit low aqueous solubility .

- Stability : Store under inert conditions (argon/vacuum) to prevent oxidation of the benzylthio group. Monitor degradation via HPLC over time .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like EGFR. Validate with experimental IC₅₀ values from in vitro assays (e.g., cytotoxicity against cancer cell lines) .

- ADMET prediction : Tools like SwissADME or pkCSM can estimate pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) to prioritize compounds for in vivo testing .

Q. How do researchers resolve contradictions in data between synthetic routes or bioactivity results?

- Methodological triangulation : Compare NMR spectra and HRMS data across studies to confirm structural consistency .

- Experimental replication : Reproduce synthesis under standardized conditions (e.g., solvent-free vs. solvent-based) to isolate variables affecting yield or activity .

- Statistical analysis : Apply factorial design (e.g., 2³ factorial) to identify interactions between reaction parameters (temperature, catalyst loading, time) .

Q. What strategies enhance the selectivity of this compound in catalytic or biological applications?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to the p-tolyl rings to modulate electronic effects and improve binding specificity .

- Hybrid scaffolds : Combine with pharmacophores like benzimidazole or indole derivatives to exploit synergistic interactions (e.g., dual EGFR/STAT3 inhibition) .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

- Solvent-free protocols : Adopt methods using Eaton’s reagent or microwave-assisted synthesis to reduce waste .

- Catalyst recycling : Test reusable catalysts (e.g., Ru-complexes) for iterative reactions, monitoring efficiency via TLC and GC-MS .

Methodological Resources

- Data management : Use chemical software (e.g., ChemAxon, Gaussian) for virtual screening, reaction simulation, and data encryption to protect intellectual property .

- Structural validation : Cross-reference crystallographic data (e.g., CCDC entries) for bond lengths/angles in similar imidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.